molecular formula C13H14Cl2O3 B8295033 Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate

Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate

Cat. No. B8295033
M. Wt: 289.15 g/mol
InChI Key: BVUINQONSVTZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212169B2

Procedure details

To a solution of ethyl acetoacetate (1.0 g) in tetrahydrofuran (20 mL) was added sodium hydride (about 60% oil suspension) (0.37 g) in several portions under ice-cooling under a nitrogen atmosphere. After stirring at room temperature for 1 hr, 3,4-dichlorobenzylbromide (1.4 mL) was added to the reaction mixture. After stirring at room temperature for 2 hr, the reaction mixture was poured into a mixture of ethyl acetate and water. The organic phase was washed successively with water and brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel by eluting with toluene. An eluted fraction containing the desired product was recovered and evaporated under reduced pressure to give ethyl 2-acetyl-3-(3,4-dichlorophenyl)propanoate (35) (1.6 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[H-].[Na+].[Cl:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[Cl:21])[CH2:16]Br.C(OCC)(=O)C>O1CCCC1.O>[C:3]([CH:2]([CH2:16][C:15]1[CH:18]=[CH:19][C:20]([Cl:21])=[C:13]([Cl:12])[CH:14]=1)[C:1]([O:7][CH2:8][CH3:9])=[O:6])(=[O:4])[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0.37 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
ClC=1C=C(CBr)C=CC1Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling under a nitrogen atmosphere
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 hr
Duration
2 h
WASH
Type
WASH
Details
The organic phase was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
by eluting with toluene
ADDITION
Type
ADDITION
Details
An eluted fraction containing the desired product
CUSTOM
Type
CUSTOM
Details
was recovered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OCC)CC1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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